4-Sulphobenzoic acid potassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Sulphobenzoic acid potassium salt, also known as potassium 4-sulphobenzoate, is a chemical compound with the molecular formula KO3SC6H4CO2H. It is a crystalline powder that is hygroscopic in nature. This compound is widely used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Sulphobenzoic acid potassium salt can be synthesized through the sulfonation of benzoic acid followed by neutralization with potassium hydroxide. The reaction typically involves the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation processes. The benzoic acid is first sulfonated using sulfur trioxide or chlorosulfonic acid, and the resulting sulfonic acid is then neutralized with potassium hydroxide to form the potassium salt. The product is then purified through crystallization and drying processes.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Sulphobenzoic acid potassium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfone derivatives.
Reduction: It can be reduced to form sulfonic acid derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly used.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfonic acid derivatives.
Substitution: Various substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
4-Sulphobenzoic acid potassium salt has a wide range of applications in scientific research, including:
Biology: It is used in the study of ion migration suppression mechanisms in perovskite solar cells.
Industry: It is used in the production of dyes, pigments, and other chemical intermediates.
Wirkmechanismus
The mechanism of action of 4-sulphobenzoic acid potassium salt involves its ability to form strong coordination interactions with metal ions and other molecules. In perovskite solar cells, it acts as an ion migration suppressor by anchoring at grain boundaries and passivating defects . The compound’s sulfonic acid group interacts with metal ions, while the carboxylic acid group forms hydrogen bonds with other molecules, leading to enhanced stability and efficiency.
Vergleich Mit ähnlichen Verbindungen
- 4-Sulphobenzoic Acid Sodium Salt
- 4-Sulphobenzoic Acid Ammonium Salt
- 4-Sulphobenzoic Acid Lithium Salt
Comparison: 4-Sulphobenzoic acid potassium salt is unique due to its specific coordination properties and stability. Compared to its sodium, ammonium, and lithium counterparts, the potassium salt forms stronger complexes with metal ions, making it more effective in applications such as ion migration suppression in perovskite solar cells . Additionally, the potassium salt is more hygroscopic, which can be advantageous in certain industrial processes.
Eigenschaften
Molekularformel |
C7H4K2O5S |
---|---|
Molekulargewicht |
278.37 g/mol |
IUPAC-Name |
dipotassium;4-sulfonatobenzoate |
InChI |
InChI=1S/C7H6O5S.2K/c8-7(9)5-1-3-6(4-2-5)13(10,11)12;;/h1-4H,(H,8,9)(H,10,11,12);;/q;2*+1/p-2 |
InChI-Schlüssel |
ANSRPLLZKWADRS-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)[O-])S(=O)(=O)[O-].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.